molecular formula C17H17NO3 B14970545 8-methyl-N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

8-methyl-N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B14970545
M. Wt: 283.32 g/mol
InChI Key: GWRXEVHBXFYFFJ-UHFFFAOYSA-N
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Description

8-methyl-N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a synthetic organic compound that belongs to the class of benzodioxepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzodioxepine ring system, which is a fused bicyclic structure containing oxygen atoms, and a carboxamide functional group.

Preparation Methods

The synthesis of 8-methyl-N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves several steps:

    Formation of the Benzodioxepine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as catechols and epoxides under acidic or basic conditions.

    Introduction of the Methyl and Phenyl Groups: These groups can be introduced through Friedel-Crafts alkylation and acylation reactions.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzodioxepine derivative with an amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimizing these steps for higher yields and purity, using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

8-methyl-N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring or the benzodioxepine ring to introduce different substituents.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

8-methyl-N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including antimicrobial, antiviral, and anticancer properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Biology: It serves as a probe to investigate the structure-activity relationships of benzodioxepine derivatives.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-methyl-N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

8-methyl-N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can be compared with other benzodioxepine derivatives and related compounds:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxamide group, which may confer distinct biological activities and pharmacokinetic properties.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

8-methyl-N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C17H17NO3/c1-12-10-15-16(21-9-5-8-20-15)11-14(12)17(19)18-13-6-3-2-4-7-13/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,18,19)

InChI Key

GWRXEVHBXFYFFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(=O)NC3=CC=CC=C3)OCCCO2

Origin of Product

United States

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